![molecular formula C13H16N2O3S B2419068 butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate CAS No. 433258-98-1](/img/structure/B2419068.png)
butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate
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Overview
Description
Butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate is a chemical compound with the molecular formula C13H16N2O3S . It has an average mass of 280.343 Da and a monoisotopic mass of 280.088165 Da .
Molecular Structure Analysis
The molecular structure of butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate consists of a benzothiazole ring attached to a carbamate group . The benzothiazole ring contains a sulfur and a nitrogen atom, and the carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group .Scientific Research Applications
Medicinal Chemistry
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .
Anti-bacterial Applications
Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have shown significant anti-bacterial properties .
Anti-fungal Applications
Benzothiazole derivatives have also been found to exhibit anti-fungal properties .
Anti-oxidant Applications
Compounds with a benzothiazole core have demonstrated anti-oxidant properties .
Anti-tubercular Applications
Benzothiazole derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Anticonvulsant Applications
Certain benzothiazole derivatives are important intermediates in the synthesis of Lacosamide, an anticonvulsant drug approved for the adjunctive treatment of partial-onset seizures and neuropathic pain .
Anti-inflammatory Applications
Benzothiazole derivatives have shown anti-inflammatory properties .
Anti-cancer Applications
Benzothiazole derivatives have been found to exhibit anti-proliferative properties, making them potential candidates for anti-cancer therapeutics .
Mechanism of Action
Target of Action
Butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act on the DprE1 target, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction results in the inhibition of the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Biochemical Pathways
The compound affects the biochemical pathway involving DprE1 . DprE1 is involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts the formation of the cell wall, leading to the death of the bacterium .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This is achieved through the disruption of the bacterium’s cell wall biosynthesis . The compound’s action could potentially lead to the development of new treatments for tuberculosis.
properties
IUPAC Name |
butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-4-7-18-13(16)15-12-14-10-6-5-9(17-2)8-11(10)19-12/h5-6,8H,3-4,7H2,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBWZEPSDOFNPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate |
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